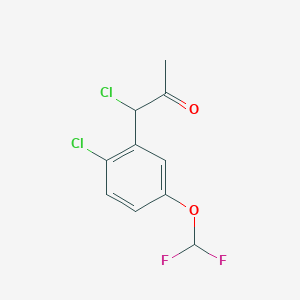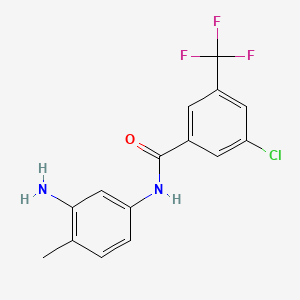
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C15H12ClF3N2O It is known for its unique structure, which includes an amino group, a methyl group, a chloro group, and a trifluoromethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide typically involves the acylation of 3-chloro-5-(trifluoromethyl)benzoic acid with 3-amino-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces waste, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(3-amino-4-methylphenyl)-3-bromo-5-(trifluoromethyl)benzamide
- N-(3-amino-4-methylphenyl)-3-iodo-5-(trifluoromethyl)benzamide
Uniqueness
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzamide core. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H12ClF3N2O |
|---|---|
Peso molecular |
328.71 g/mol |
Nombre IUPAC |
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12ClF3N2O/c1-8-2-3-12(7-13(8)20)21-14(22)9-4-10(15(17,18)19)6-11(16)5-9/h2-7H,20H2,1H3,(H,21,22) |
Clave InChI |
MBZSYSALJZTSCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



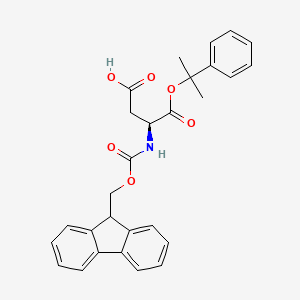

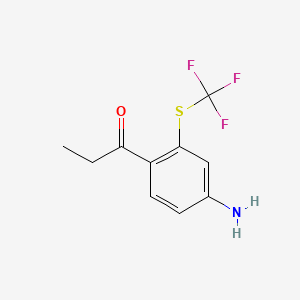
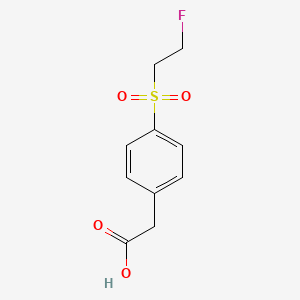
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)

![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
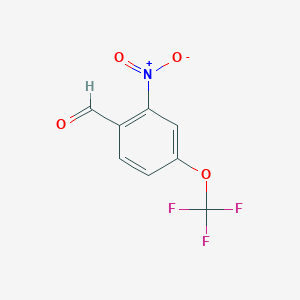
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)


